

Preclinical Neuroprotection by Etrinabdione: A Technical Whitepaper

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Compound of Interest

Compound Name: *Etrinabdione*

Cat. No.: *B3048786*

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Abstract

Etrinabdione (also known as VCE-004.8 and EHP-101) is a novel synthetic aminoquinone derivative of cannabidiol with significant neuroprotective properties demonstrated across a range of preclinical models of neurological injury and disease. This document provides an in-depth technical guide to the preclinical data supporting the neuroprotective efficacy of **Etrinabdione**. It details the experimental protocols employed in key studies, presents quantitative data in a structured format for ease of comparison, and visualizes the core signaling pathways implicated in its mechanism of action. **Etrinabdione**'s multifaceted mechanism, which includes the activation of the PP2A/B55 α /HIF-1 α pathway and dual agonism of PPAR γ and CB2 receptors, positions it as a promising therapeutic candidate for various neurodegenerative and neuroinflammatory conditions.

Introduction

Neurodegenerative diseases and acute neurological injuries, such as stroke and traumatic brain injury, represent a significant and growing unmet medical need. The complex pathophysiology of these conditions, often involving a cascade of neuroinflammation, excitotoxicity, oxidative stress, and neuronal apoptosis, necessitates the development of therapeutics with pleiotropic mechanisms of action. **Etrinabdione** has emerged as a promising candidate, exhibiting potent anti-inflammatory, antioxidant, and pro-survival effects in various preclinical settings. This whitepaper synthesizes the existing preclinical evidence for

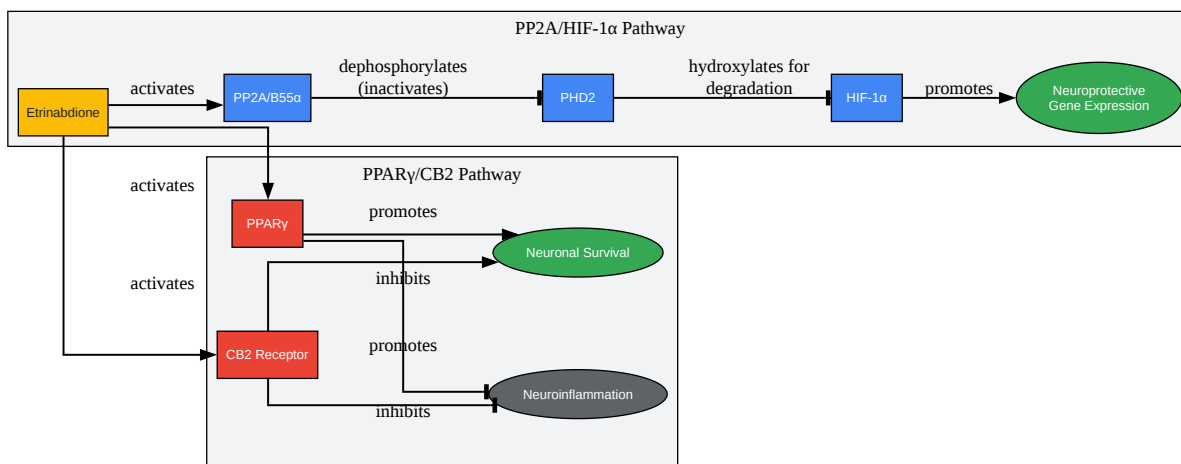
Etrinabdione's neuroprotective effects, with a focus on ischemic stroke, neonatal stroke, traumatic brain injury (TBI), and multiple sclerosis (MS).

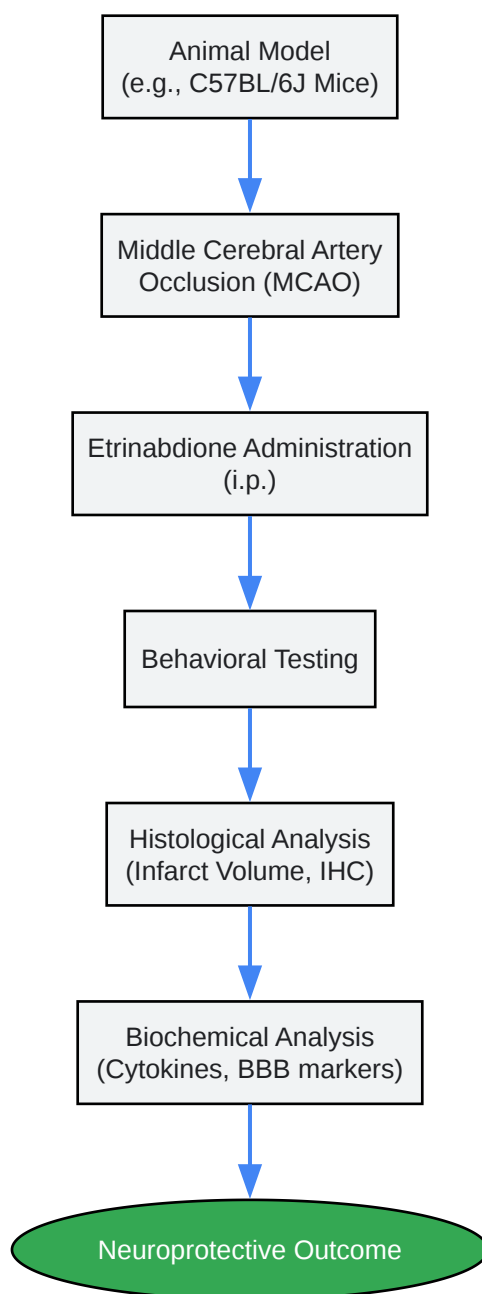
Mechanism of Action: Core Signaling Pathways

Etrinabdione exerts its neuroprotective effects through the modulation of several key signaling pathways. Its primary mechanism involves the activation of Protein Phosphatase 2A (PP2A), specifically the B55 α subunit. This activation initiates a cascade that leads to the stabilization of Hypoxia-Inducible Factor-1 α (HIF-1 α), a master regulator of cellular adaptation to low oxygen conditions, which in turn promotes the expression of neuroprotective genes.

Furthermore, **Etrinabdione** is a dual agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR γ) and the Cannabinoid Receptor type 2 (CB2). Activation of these receptors is known to suppress neuroinflammation and promote neuronal survival.

Signaling Pathway Diagrams





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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com